2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine
Overview
Description
2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine: is a heterocyclic compound that combines a pyridine ring with a 1,2,4-triazole ring substituted with a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine typically involves the reaction of 3-bromo-1H-1,2,4-triazole with a pyridine derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the pyridine ring under controlled conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coordination Reactions: The compound can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or acetonitrile.
Coordination Complex Formation: Transition metal salts like palladium chloride or copper sulfate in solvents like ethanol or water.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-(1H-1,2,4-triazol-1-YL)pyridine derivatives with various functional groups.
Coordination Complexes:
Scientific Research Applications
Chemistry: 2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a versatile ligand in coordination chemistry, forming stable complexes with various metals .
Biology and Medicine: Its derivatives have been studied for their anticancer, antimicrobial, and antiviral activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine and its derivatives often involves interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or bind to receptors, disrupting biological pathways critical for disease progression . The exact mechanism can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 3-Bromo-1-methyl-1H-1,2,4-triazole
Comparison: 2-(3-Bromo-1H-1,2,4-triazol-1-YL)pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and coordination behavior. Compared to its methyl-substituted analogs, the bromine atom provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLJIWJMXUAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458744 | |
Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550363-95-6 | |
Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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